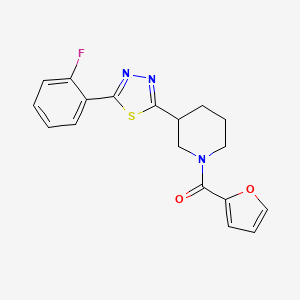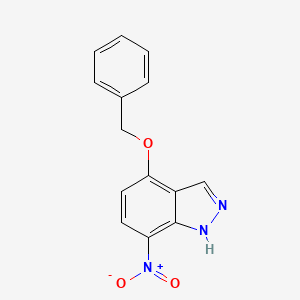
4-(benzyloxy)-7-nitro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-7-nitro-1H-indazole (BNI) is a novel synthetic compound that has recently been studied for its potential applications in the field of scientific research. BNI has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and anti-cancer properties. In addition, BNI has been found to have a unique mechanism of action, which has been studied in detail in recent years.
Scientific Research Applications
4-(benzyloxy)-7-nitro-1H-indazole has been studied for its potential applications in a variety of scientific research fields. In particular, 4-(benzyloxy)-7-nitro-1H-indazole has been studied for its anti-inflammatory, anti-oxidative, and anti-cancer properties. 4-(benzyloxy)-7-nitro-1H-indazole has been found to be an effective inhibitor of the production of inflammatory mediators, such as prostaglandins, cytokines, and chemokines. In addition, 4-(benzyloxy)-7-nitro-1H-indazole has been found to be an effective antioxidant, with the ability to scavenge free radicals and reduce oxidative stress. Finally, 4-(benzyloxy)-7-nitro-1H-indazole has been found to be an effective anti-cancer agent, with the ability to inhibit the proliferation of cancer cells.
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-[4-(benzyloxy)phenyl]glycinamide, have been found to interact with leukotriene a-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, altering its function and leading to changes in the biochemical pathways it is involved in .
Biochemical Pathways
If it does indeed target leukotriene a-4 hydrolase, it could potentially affect the leukotriene synthesis pathway . This could lead to downstream effects on inflammatory and allergic responses.
Pharmacokinetics
Compounds with similar structures have shown variable absorption and distribution profiles, often influenced by factors such as the compound’s chemical structure and the physiological conditions of the body .
Result of Action
If it does interact with Leukotriene A-4 hydrolase, it could potentially modulate the production of leukotrienes, thereby influencing inflammatory and allergic responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its target . .
Advantages and Limitations for Lab Experiments
4-(benzyloxy)-7-nitro-1H-indazole has several advantages for use in laboratory experiments. 4-(benzyloxy)-7-nitro-1H-indazole is easy to synthesize, and can be synthesized in high yields using a variety of methods. In addition, 4-(benzyloxy)-7-nitro-1H-indazole is stable and can be stored at room temperature for extended periods of time. Finally, 4-(benzyloxy)-7-nitro-1H-indazole can be used in a variety of solvents, including water, methanol, and ethanol.
The main limitation of 4-(benzyloxy)-7-nitro-1H-indazole is its potential toxicity. 4-(benzyloxy)-7-nitro-1H-indazole has been found to be toxic to a variety of cell lines in vitro, and thus should be used with caution in laboratory experiments. Additionally, 4-(benzyloxy)-7-nitro-1H-indazole has not been extensively studied in vivo, and thus its safety and efficacy in humans is still unknown.
Future Directions
The future of 4-(benzyloxy)-7-nitro-1H-indazole is promising, and there are several potential directions for further research. 4-(benzyloxy)-7-nitro-1H-indazole should be studied further in vivo to determine its safety and efficacy in humans. Additionally, 4-(benzyloxy)-7-nitro-1H-indazole should be studied in combination with other compounds to further enhance its effects. Furthermore, 4-(benzyloxy)-7-nitro-1H-indazole should be studied in different cell lines to further elucidate its mechanism of action. Finally, 4-(benzyloxy)-7-nitro-1H-indazole should be studied in combination with other anti-inflammatory, anti-oxidant, and anti-cancer agents to determine its potential synergistic effects.
Synthesis Methods
4-(benzyloxy)-7-nitro-1H-indazole can be synthesized using a variety of methods, including a one-pot reaction, microwave-assisted synthesis, and high-pressure liquid chromatography. The most common method involves the reaction of benzyloxy-indazole with nitrobenzene in the presence of a base catalyst. This reaction yields the desired 4-(benzyloxy)-7-nitro-1H-indazole product in high yields. Additionally, the reaction can be carried out in a variety of solvents, including water, methanol, and ethanol.
properties
IUPAC Name |
7-nitro-4-phenylmethoxy-1H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-17(19)12-6-7-13(11-8-15-16-14(11)12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWCBTBFMUBQTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C=NNC3=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-7-nitro-1H-indazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

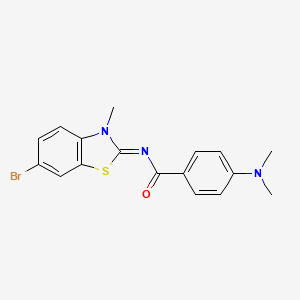
![3-(3-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2387980.png)
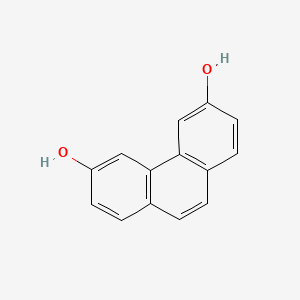
![tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2387983.png)
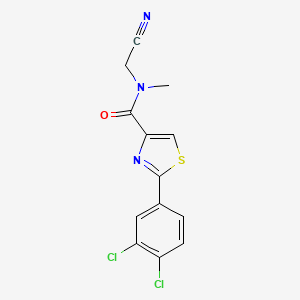
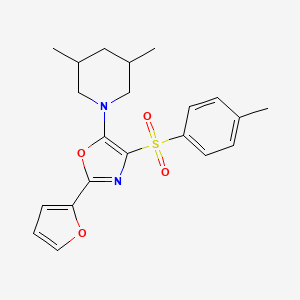
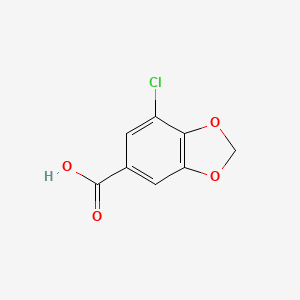
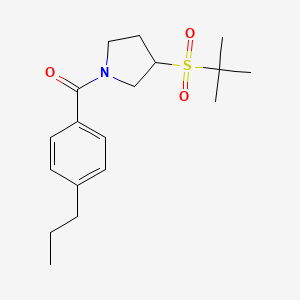
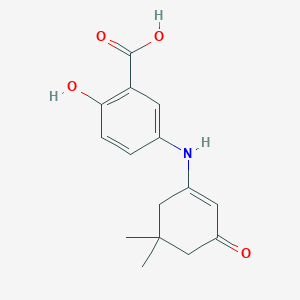

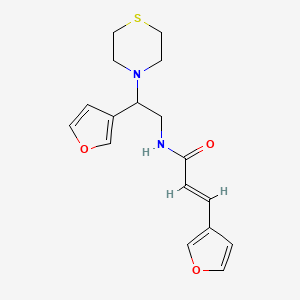
![(1R,5S)-8-(cyclopropylsulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2387996.png)
![N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2387998.png)
